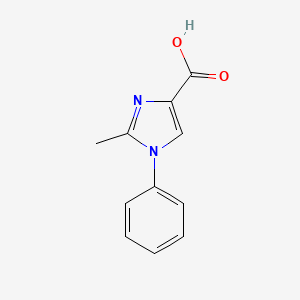
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions often use reducing agents like sodium borohydride (NaBH4) to convert imidazole derivatives into their corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of α-aminoaldehydes, while substitution reactions can introduce various functional groups onto the imidazole ring.
Aplicaciones Científicas De Investigación
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .
Comparación Con Compuestos Similares
1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxylicacid,2-methyl-: Similar in structure but lacks the phenyl group, which can affect its chemical and biological properties.
1H-Imidazole-4-carboxylicacid,1-phenyl-: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
1H-Imidazole-4-carboxylicacid,2-phenyl-:
The uniqueness of 1H-Imidazole-4-carboxylicacid,2-methyl-1-phenyl- lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-methyl-1-phenylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-10(11(14)15)7-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
Clave InChI |
XWIKRVSMKROTFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)



![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
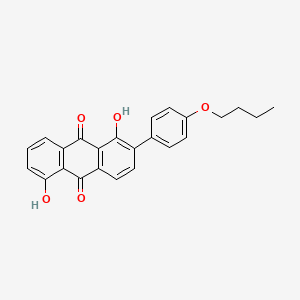
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
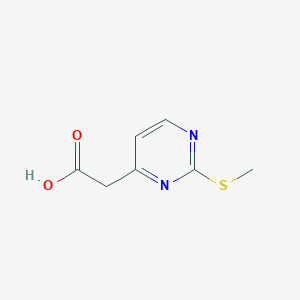
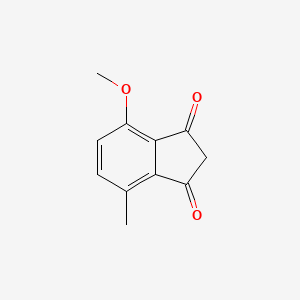
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
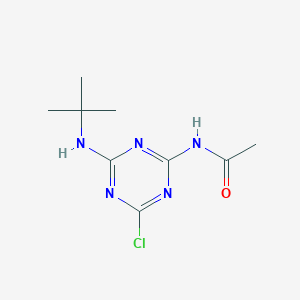
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
